

# Application Notes and Protocols for Measuring Imatinib (C<sub>20</sub>H<sub>21</sub>ClN<sub>6</sub>O<sub>4</sub>) Efficacy in Mouse Models

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## Compound of Interest

Compound Name: C<sub>20</sub>H<sub>21</sub>ClN<sub>6</sub>O<sub>4</sub>

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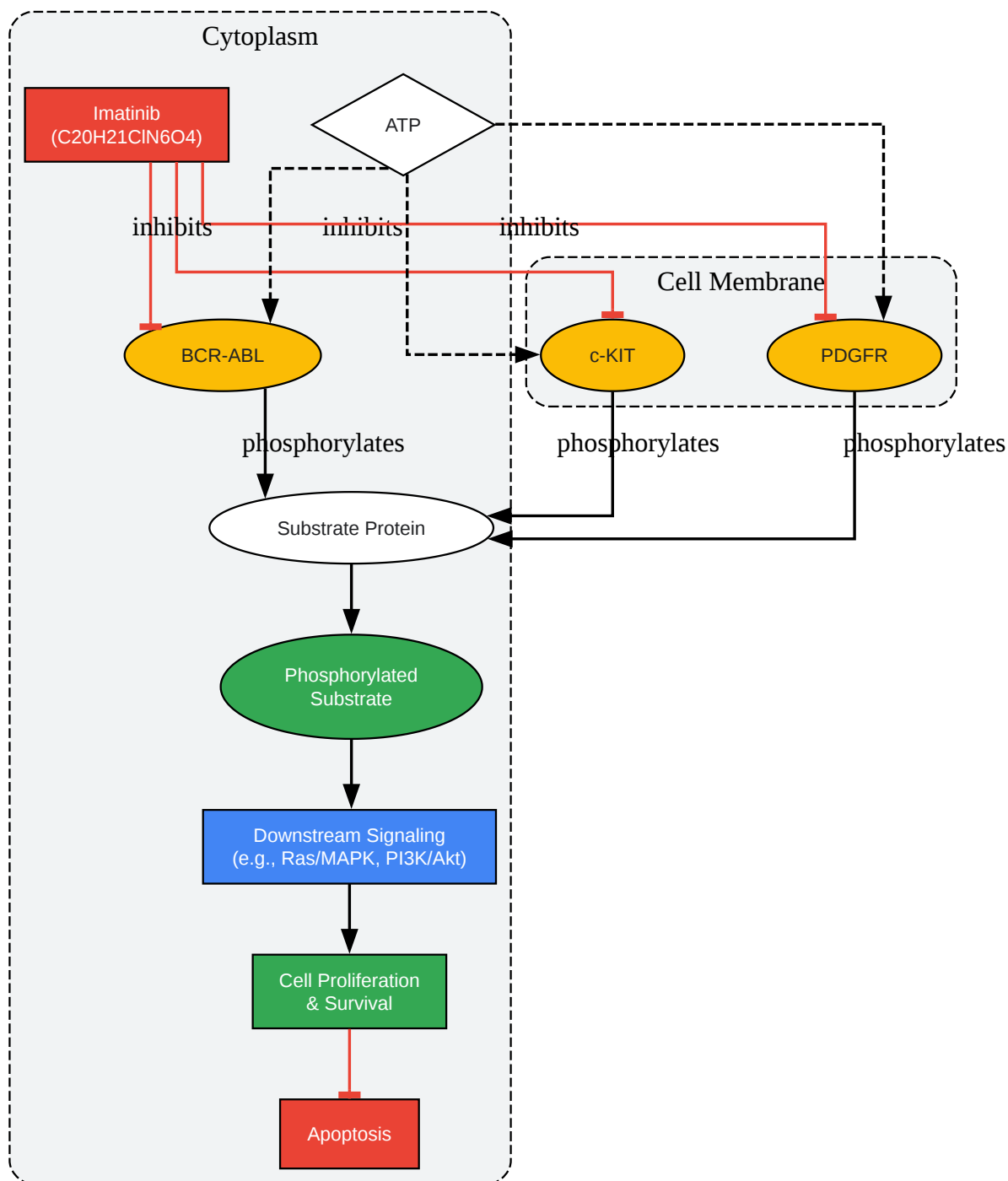
## Introduction

Imatinib, with the chemical formula **C<sub>20</sub>H<sub>21</sub>ClN<sub>6</sub>O<sub>4</sub>**, is a potent and selective small molecule tyrosine kinase inhibitor.[1][2][3][4] It functions by competitively binding to the ATP-binding site of specific tyrosine kinases, thereby preventing the phosphorylation of their downstream targets and inhibiting cellular proliferation and survival signals.[1][2] The primary targets of Imatinib include the BCR-ABL fusion protein, characteristic of Chronic Myeloid Leukemia (CML), as well as the receptor tyrosine kinases c-KIT and Platelet-Derived Growth Factor Receptor (PDGFR), which are pivotal in the pathogenesis of Gastrointestinal Stromal Tumors (GIST).[1][2][5][6]

These application notes provide detailed methodologies for assessing the in vivo efficacy of Imatinib in preclinical mouse models, a critical step in the drug development pipeline. The protocols outlined below cover the establishment of tumor xenografts, treatment administration, and various techniques for quantifying the therapeutic response.

## Signaling Pathway of Imatinib Action

Imatinib exerts its therapeutic effects by inhibiting key signaling pathways that drive oncogenesis. The diagram below illustrates the primary mechanism of action.



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